molecular formula C15H17N5O2S B5624877 2-(1H-pyrazol-1-yl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide

2-(1H-pyrazol-1-yl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide

Cat. No. B5624877
M. Wt: 331.4 g/mol
InChI Key: GVVXNZDEDKMHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of derivatives similar to our compound of interest often involves multi-step reactions, starting from basic heterocyclic compounds. For example, the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives from 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate showcases a method that could potentially be adapted for our compound (Ge et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds containing pyrazole and oxadiazole rings can be analyzed using various spectroscopic techniques. Ge et al. (2014) characterized their compounds using IR, (1)H NMR, HRMS, and UV-vis absorption, which are essential tools in confirming the structure of synthesized compounds. These techniques could similarly be applied to analyze "2-(1H-pyrazol-1-yl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide".

Chemical Reactions and Properties

The chemical reactions involving pyrazole and oxadiazole derivatives often include cyclization, substitution, and condensation reactions. For instance, the synthesis and study of bis-1,3,4-oxadiazoles and bis-pyrazoles derivatives involve cyclization reactions that could be relevant for understanding the chemical reactions of our compound of interest (Purohit et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, can be determined through experimental studies. The crystal structure analysis provides insights into the arrangement of molecules in the solid state and their interaction, which can influence the compound's solubility and stability. For example, Hao et al. (2010) detailed the crystal structure of a pyrazole derivative, offering a precedent for studying the physical properties of "2-(1H-pyrazol-1-yl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide" (Hao et al., 2010).

properties

IUPAC Name

2-pyrazol-1-yl-N-[[5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-2-12(20-7-4-6-17-20)15(21)16-10-13-18-14(22-19-13)9-11-5-3-8-23-11/h3-8,12H,2,9-10H2,1H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVXNZDEDKMHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=NOC(=N1)CC2=CC=CS2)N3C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrazol-1-yl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide

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